molecular formula C19H22N6O2 B3170820 Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 946385-48-4

Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B3170820
CAS No.: 946385-48-4
M. Wt: 366.4 g/mol
InChI Key: KPBRIWKXOMQZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its combination of a cyano group, pyrazine ring, and piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyrazin-2-ylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-19(2,3)27-18(26)25-10-8-24(9-11-25)17-14(12-20)4-5-15(23-17)16-13-21-6-7-22-16/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBRIWKXOMQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=NC=CN=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.